molecular formula C11H11NO4S B607046 Deferitrin CAS No. 239101-33-8

Deferitrin

Cat. No. B607046
M. Wt: 253.27
InChI Key: OEUUFNIKLCFNLN-LLVKDONJSA-N
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Description

Deferitrin is a small molecule under investigation in clinical trials . It is being studied for its potential use in patients with transfusional iron overload secondary to Beta-thalassemia . It is an orally active, tridentate, iron chelator derived from desferrithiocin, specifically modified to minimize toxicity associated with the parent compound .


Synthesis Analysis

The synthesis of Deferitrin involves structure-activity relationship studies that led to the discovery of a number of polyether analogues with excellent iron clearing properties with little, if any, impact on renal function .


Molecular Structure Analysis

Deferitrin has a molecular formula of C11H11NO4S and a molecular weight of 253.28 . The Deferitrin molecule contains a total of 29 bonds, including 18 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), 2 hydroxyl groups, and 1 sulfide .


Physical And Chemical Properties Analysis

Deferitrin has a molecular formula of C11H11NO4S and a molecular weight of 253.28 . It is stored as a powder at -20°C .

Scientific Research Applications

  • Pharmacokinetics and Safety : Deferitrin has been studied for its safety and pharmacokinetics. It was well-tolerated in a Phase 1 trial, showing no serious adverse events related to its administration. It demonstrated effective iron excretion predominantly via the fecal route and was found to be well-absorbed in both fed and fasted states. No significant changes in safety laboratories, including chemistry, hematology, and coagulation studies, were observed (Donovan et al., 2004).

  • Preclinical and Clinical Development : In its preclinical pharmacology studies, Deferitrin demonstrated iron excretion largely by the fecal route. Initial clinical studies have shown Deferitrin to be well absorbed, indicating its potential effectiveness in treating chronic iron overload due to transfusional therapy (Donovan et al., 2005).

  • Evaluation for Iron Overload Disorders : Deferitrin has been evaluated as a treatment for severe iron overload in patients requiring repeated erythrocyte transfusion. Phase I clinical trials indicated that Deferitrin promoted iron excretion in a dose-related manner and was well-tolerated. It is considered potentially useful as chelation monotherapy or part of combination therapy for treating severe iron overload in patients with beta-thalassemia major (Barton, 2007).

  • Pharmacokinetics, Safety & Efficacy in Beta Thalassemia Patients : A dose escalation study of Deferitrin in beta thalassemia patients evaluated its pharmacokinetics, safety, and efficacy. The study found that Deferitrin was generally well tolerated, but higher doses led to renal toxicity concerns, suggesting a need for further evaluation of its therapeutic margin for long-term administration (Galanello et al., 2007).

  • Comparative Properties in Iron Chelation : Deferitrin, among other iron chelators, was reviewed for its therapeutic potential in various diseases, including iron overload, cancers, Alzheimer’s disease, and more. The review highlighted the need for more extensive clinical trials to confirm its efficacy and safety (Birch et al., 2006).

Safety And Hazards

Deferitrin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUFNIKLCFNLN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferitrin

CAS RN

239101-33-8
Record name Deferitrin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferitrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DEFERITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
112
Citations
JM Donovan, M Plone, R Dagher… - Annals of the New …, 2005 - Wiley Online Library
… deferitrin to … Deferitrin was recovered intact in the urine, with recovery of approximately 75% at all doses. Approximately 2% of the deferitrin in the urine was present as the iron-deferitrin …
Number of citations: 20 nyaspubs.onlinelibrary.wiley.com
JC Barton - Idrugs: the Investigational Drugs Journal, 2007 - europepmc.org
Deferitrin (GT-56-252) is the first drug in a class of desferrithiocin-derived hexadentate iron chelators. Genzyme Corp is developing this compound as an oral drug for the treatment of …
Number of citations: 9 europepmc.org
RC Hider, X Kong, V Abbate, R Harland, K Conlon… - Dalton …, 2015 - pubs.rsc.org
… However, the parent compound, desferrithiocin 1, a natural siderophore, 16 and its synthetic analogue deferitrin 2, both result in renal toxicity. In an attempt to develop a chelator without …
Number of citations: 26 pubs.rsc.org
R Galanello, G Forni, A Jones, A Kelly, A Willemsen… - Blood, 2007 - Elsevier
… No patients were re-challenged with deferitrin. Dosing was … Conclusions: Deferitrin dosed once daily was generally well … Deferitrin does not appear to have an acceptable therapeutic …
Number of citations: 12 www.sciencedirect.com
JC Barton - Idrugs: the Investigational Drugs Journal, 2007 - europepmc.org
Deferitrin (GT-56-252) is the first drug in a class of desferrithiocin-derived hexadentate iron chelators. Genzyme Corp is developing this compound as an oral drug for the treatment of …
Number of citations: 13 europepmc.org
JM Donovan, A Yardumian, KA Gunawardena… - Blood, 2004 - Elsevier
… Deferitrin was administered as liquid (3 and 4.5 mg/kg), or as 50 or 250 mg capsules (4.5, 8, … of deferitrin, and 24-hour urine collections were conducted to measure deferitrin excretion. …
Number of citations: 3 www.sciencedirect.com
RW Grady, M Sitarou, R Galanello, H Tamary, E Lai… - Blood, 2007 - Elsevier
… , we explored the efficacy of deferitrin in iron-overloaded … of single daily ascending doses of deferitrin (4.5, 6.75, 11 and 17 … 15 – 24 given a dose of deferitrin with breakfast. Groups of 4 …
Number of citations: 1 www.sciencedirect.com
GJ Kontoghiorghes - Expert Opinion on Emerging Drugs, 2006 - Taylor & Francis
… New chelators have reached the stage of clinical development such as deferitrin, 1-allyl-2-methyl-3-hydroxypyrid-4-one (L1NAll) and the starch deferoxamine polymers. Deferasirox has …
Number of citations: 21 www.tandfonline.com
GJ Kotonghiorghes - Drugs of the Future, 2005 - access.portico.org
… Deferitrin is a charged tridentate chelator forming a charged … and other properties of deferitrin, which is currently undergoing … Studies in primates have demonstrated that deferitrin at a …
Number of citations: 13 access.portico.org
N Birch, X Wang, HS Chong - Expert Opinion on Therapeutic …, 2006 - Taylor & Francis
… A desferrithiocin analogue, deferitrin, is presently in a Phase I trial for the treatment of iron overload diseases. Among the iron chelators being evaluated in preclinical settings are the …
Number of citations: 46 www.tandfonline.com

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